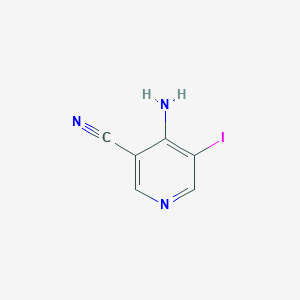

4-Amino-5-iodonicotinonitrile

Description

Significance of Nicotinonitrile Scaffolds in Modern Chemical Synthesis

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are fundamental scaffolds in the field of chemical synthesis, largely due to their prevalence in a multitude of natural products and synthetic drugs. ekb.eg The pyridine (B92270) ring system is a core structural unit in numerous physiologically active molecules, including essential natural compounds like nicotinic acid and vitamin B6. ekb.eg The inherent reactivity of the nicotinonitrile scaffold, which can be readily functionalized at various positions, makes it an attractive starting point for the synthesis of complex molecules. ekb.egresearchgate.net

In medicinal chemistry, nicotinonitrile derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. researchgate.netacs.orgnih.gov This broad spectrum of activity has propelled extensive research into developing novel synthetic routes to access diverse nicotinonitrile-based compounds. researchgate.netresearchgate.net Several marketed drugs, such as bosutinib, neratinib, and milrinone, incorporate the nicotinonitrile motif, underscoring its therapeutic importance. researchgate.net The ability to modify the pyridine ring and the cyano group allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making the nicotinonitrile scaffold a privileged structure in drug discovery and development. researchgate.netacs.org

The Unique Role of Halogenation, Specifically Iodine, in Pyridine Chemistry and its Synthetic Utility

Halogenation of pyridine rings is a crucial transformation in organic synthesis, as the introduction of a halogen atom provides a versatile handle for subsequent bond-forming reactions. nih.govchemrxiv.org Halopyridines are key intermediates in the development of pharmaceuticals and agrochemicals, enabling extensive structure-activity relationship (SAR) studies. nih.govchemrxiv.org While the electron-deficient nature of the pyridine ring can make direct electrophilic halogenation challenging, requiring harsh conditions, various methods have been developed to achieve regioselective halogenation. nih.govchemrxiv.org

Among the halogens, iodine holds a unique position. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making iodinated pyridines particularly valuable precursors for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents onto the pyridine ring. Furthermore, molecular iodine itself can serve as a mild and efficient catalyst in various organic transformations, including the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.govacs.orgacs.org The use of iodine and iodinated intermediates is often favored for its efficiency and the ability to facilitate the construction of complex molecular architectures under relatively mild conditions. rsc.org

Contextualizing 4-Amino-5-iodonicotinonitrile within Contemporary Chemical Research

Within this framework, this compound emerges as a strategically important synthetic intermediate. It combines the key features of a nicotinonitrile scaffold with the synthetic versatility of an iodinated pyridine ring. The presence of the amino, cyano, and iodo groups on the pyridine core offers multiple reaction sites for further chemical modification.

The primary utility of this compound in contemporary research lies in its role as a building block for constructing more complex heterocyclic systems. The iodine atom at the 5-position is particularly amenable to palladium-promoted cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net The amino group at the 4-position can be involved in cyclization reactions to form fused ring systems. For instance, related iodinated aminonicotinonitriles have been used to synthesize substituted pyrazolo[3,4-b]pyridines, which are themselves important scaffolds in medicinal chemistry. researchgate.netresearchgate.net The cyano group can also be hydrolyzed, reduced, or converted to other functional groups. This multi-functional nature makes this compound a valuable precursor for generating libraries of diverse compounds for screening in drug discovery programs, particularly in the search for kinase inhibitors and other biologically active agents. nih.govnih.govmdpi.comdovepress.commdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄IN₃ | nih.gov |

| Molecular Weight | 245.02 g/mol | biosynth.com |

| CAS Number | 1823367-88-9 | aksci.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H4IN3 |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

4-amino-5-iodopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4IN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |

InChI Key |

IYHZUHWTEUOIJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Iodonicotinonitrile

Transformations Involving the Amino and Cyano Functional Groups

The amino and cyano groups in 4-Amino-5-iodonicotinonitrile are key to its versatility in the synthesis of fused heterocyclic systems. While specific studies on this compound are limited, the reactivity of these functional groups can be inferred from related 4-aminonicotinonitrile (B111998) derivatives.

The amino group, being a nucleophile, can participate in various condensation and cyclization reactions. For instance, the amino group in aminopyridine derivatives can react with electrophilic reagents, leading to the formation of new ring systems. The cyano group, with its electrophilic carbon atom, is susceptible to nucleophilic attack and can also participate in cycloaddition reactions. researchgate.net

One of the significant transformations involving both the amino and cyano groups is their participation in the construction of fused pyrimidine (B1678525) rings. For example, fused 4-aminonicotinonitrile derivatives can undergo cycloaddition reactions with reagents like formamide (B127407), urea (B33335), or thiourea (B124793) to yield pyrido[2,3-d]pyrimidine (B1209978) systems. nih.govnih.gov This type of reaction typically involves the initial reaction of the amino group followed by an intramolecular cyclization involving the cyano group.

The cyano group can also be a precursor to other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, although these transformations on this compound itself are not well-documented in the reviewed literature.

Reactivity at the Iodine Substituent

The iodine atom at the 5-position of the nicotinonitrile ring plays a crucial role in the synthetic utility of this compound, primarily serving as a versatile handle for carbon-carbon bond formation through various coupling reactions.

The iodine substituent significantly influences the electronic properties of the pyridine (B92270) ring. The carbon-iodine bond is relatively weak and susceptible to cleavage, making iodine a good leaving group in nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution at this position would be challenging due to the electron-rich nature of the pyridine ring, further enhanced by the amino group.

Conversely, the iodine atom can participate in electrophilic reactions. For instance, iodine can be involved in halogen bonding and can be activated by Lewis acids, facilitating its displacement. organic-chemistry.org In the context of intramolecular cyclizations, iodine can act as an electrophile to activate a nearby nucleophile, leading to ring formation. organic-chemistry.org

The most significant reactivity of the iodine substituent lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in organic synthesis. libretexts.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.org The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be expected to readily undergo Sonogashira coupling with various alkynes to introduce an alkynyl substituent at the 5-position. The general conditions for such a reaction would involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and a base (e.g., an amine) in a suitable solvent. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org this compound is a suitable substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 5-position. The reaction conditions generally involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. libretexts.orgmdpi.comvu.nl

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orglibretexts.orgyoutube.com The iodine substituent in this compound makes it a reactive partner in Heck reactions, enabling the introduction of vinyl groups at the 5-position. Typical conditions for the Heck reaction include a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine). organic-chemistry.orglibretexts.orgyoutube.com

| Coupling Reaction | Reactants | Catalyst System | Product |

| Sonogashira | This compound + Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-Amino-5-alkynylnicotinonitrile |

| Suzuki-Miyaura | This compound + Boronic Acid/Ester | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 4-Amino-5-arylnicotinonitrile |

| Heck | This compound + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4-Amino-5-vinylnicotinonitrile |

Intramolecular Cyclization and Annulation Pathways

The strategic placement of functional groups in this compound and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

The synthesis of the pyrazolo[3,4-b]pyridine core is of significant interest due to the biological activities associated with this scaffold. mdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com While direct intramolecular cyclization of this compound to a pyrazolo[3,4-b]pyridine is not a direct pathway, derivatives of this compound can be utilized. A common strategy involves the reaction of a hydrazine (B178648) with a suitably functionalized nicotinonitrile. nih.gov

For instance, if the cyano group of this compound were to be converted to a hydrazide, subsequent intramolecular cyclization could potentially lead to a pyrazolo[3,4-b]pyridine derivative. More commonly, the pyrazolo[3,4-b]pyridine ring system is constructed by reacting a 5-aminopyrazole with a 1,3-dielectrophile. mdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com

An alternative approach involves an iodine-mediated intramolecular electrophilic cyclization. While not leading to the [3,4-b] isomer, studies have shown that related allylamines can undergo iodine-mediated cyclization to form pyrazolo[4,3-b]pyridines. organic-chemistry.org This suggests the potential for iodine to facilitate cyclization in appropriately designed precursors derived from this compound.

The reactive sites on this compound make it a valuable precursor for the synthesis of other fused pyridine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

Pyrido[2,3-d]pyrimidines: As mentioned in Section 3.1, the amino and cyano groups of 4-aminonicotinonitrile derivatives can react with various one-carbon synthons to form the pyrimidine ring of a pyrido[2,3-d]pyrimidine. nih.govnih.gov For example, heating with formamide or reacting with urea or thiourea can lead to the formation of the corresponding pyrido[2,3-d]pyrimidin-4-amine, -4-one, or -4-thione, respectively. The iodine at the 5-position would remain available for further functionalization.

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often involves the Gewald reaction or related methodologies, starting from a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur. nih.govekb.eg While a direct conversion from this compound is not straightforward, derivatives of this compound could potentially be used. For instance, the amino group could be transformed into a leaving group, followed by reaction with a sulfur nucleophile and subsequent cyclization. More established routes to thieno[2,3-b]pyridines generally start from different precursors. nih.govekb.eg

| Fused System | Precursor Derived From this compound | Key Reaction |

| Pyrido[2,3-d]pyrimidine | This compound | Cyclocondensation with one-carbon synthons (e.g., formamide, urea) |

| Pyrazolo[3,4-b]pyridine | Derivative with a hydrazine or related functionality | Intramolecular cyclization |

| Thieno[2,3-b]pyridine | Functionalized derivative | Cyclization involving a sulfur source |

Computational and Theoretical Studies of 4 Amino 5 Iodonicotinonitrile

Quantum Chemical Investigations (e.g., Density Functional Theory and Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry. uci.eduimperial.ac.uk DFT is widely used for ground-state properties, replacing the complex many-electron wavefunction with the simpler electron density to calculate the system's energy. uci.eduimperial.ac.uk TD-DFT extends this approach to study the response of the electron density to time-varying electric fields, making it invaluable for predicting electronic excitation energies and spectroscopic properties. uci.eduwikipedia.orgabinit.org

The electronic structure of 4-amino-5-iodonicotinonitrile can be thoroughly analyzed using DFT. Such calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These descriptors provide a quantitative measure of local and global reactivity.

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Definition | Significance for this compound |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A higher value indicates greater stability. |

| Global Softness (S) | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. | A higher value suggests greater reactivity. |

| Electronegativity (χ) | The power of a molecule to attract electrons to itself. | Influences the polarity of bonds and intermolecular interactions. |

| Fukui Functions | Describe the change in electron density at a specific point when an electron is added or removed. | Identify the most likely sites for nucleophilic and electrophilic attack within the molecule. |

For this compound, the amino group and the pyridine (B92270) nitrogen are expected to be primary sites of basicity and nucleophilic character, while the electron-withdrawing cyano group and the electronegative iodine atom significantly modulate the electron distribution across the aromatic ring. nih.govmdpi.com Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding, charge distribution, and intramolecular interactions, such as delocalization of lone pairs into antibonding orbitals. mdpi.com

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. wikipedia.org The calculations can identify the specific molecular orbitals involved in each electronic transition (e.g., π → π* or n → π*), providing a detailed understanding of the molecule's photophysical behavior.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the this compound structure. This theoretical spectrum is a valuable tool for assigning peaks in experimental IR and Raman spectra.

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental chemical property. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the relevant protonation or deprotonation reaction in a solvent.

For this compound, there are two primary basic sites: the pyridine ring nitrogen and the exocyclic amino group. DFT calculations can determine the relative basicity of these two sites by comparing the ΔG of protonation for each. The influence of the iodo and nitrile substituents on the electron density of the pyridine ring and the amino group is critical in determining the precise pKa values. While extensive pKa tables exist for various functional groups, computational analysis provides a specific prediction tailored to the unique electronic environment of the target molecule. organicchemistrydata.org

The synthesis of nicotinonitrile derivatives often involves complex multi-component reactions. nih.govtandfonline.com Computational studies are instrumental in elucidating the mechanisms of these reactions. One such mechanism, proposed for the synthesis of various nicotinonitriles, is the cooperative vinylogous anomeric-based oxidation (CVABO). nih.govbohrium.comacs.orgtandfonline.com

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. The vinylogous anomeric effect extends this concept through a conjugated π-system. nih.govacs.org In the CVABO mechanism for nicotinonitrile synthesis, it is proposed that the reaction proceeds through a dihydropyridine (B1217469) intermediate. The final, rate-determining step is the oxidation of this intermediate to the aromatic nicotinonitrile product. This oxidation is not driven by an external oxidizing agent but by an internal, anomeric effect-assisted transfer of a hydride ion, which ultimately leads to the elimination of a stable molecule like water or ammonia (B1221849) and the formation of the aromatic pyridine ring. nih.govresearchgate.net Computational analysis can model this process, confirming the stability of key intermediates and the energetic favorability of the proposed pathway. researchgate.net

Mechanistic Computational Analysis of Reaction Pathways

Beyond investigating static molecular properties, computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. This involves identifying reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway of a reaction. youtube.com Locating and characterizing these transient structures is crucial for understanding reaction kinetics and mechanisms.

Using DFT, the geometry of a proposed transition state can be optimized. A key step in its verification is a frequency calculation; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. mdpi.comjcchems.com

Once reactants, products, intermediates, and transition states have been located and their energies calculated, a reaction energy profile can be constructed. This profile plots the relative energy of the system versus the reaction coordinate, providing a visual representation of the reaction mechanism.

Table 2: Illustrative Reaction Energy Profile Data

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | Ea1 (Activation Energy) |

| I | Intermediate | ΔE_intermediate |

| TS2 | Second Transition State | Ea2 (Activation Energy) |

| P | Products | ΔE_reaction |

Understanding Regio- and Stereoselectivity in Synthetic Transformations

Computational studies are instrumental in elucidating the factors that govern the regio- and stereoselectivity of synthetic reactions involving this compound. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, allowing for the calculation of various molecular properties that dictate reaction pathways.

Detailed research findings from computational analyses of related aminopyridine systems help in predicting the outcomes of synthetic transformations. For instance, the regioselectivity of electrophilic substitution reactions, such as iodination, on aminopyridine rings is heavily influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 4-aminopyridine (B3432731) derivatives, the positions ortho to the amino group are electronically enriched and thus more susceptible to electrophilic attack.

Computational models can predict the most likely sites for substitution by calculating parameters such as electrostatic potential surfaces and frontier molecular orbital (HOMO/LUMO) densities. For a molecule like 4-aminonicotinonitrile (B111998), the amino group at position 4 and the nitrile group at position 3 create a specific electronic landscape. The amino group increases the electron density at positions 3 and 5, while the electron-withdrawing nitrile group deactivates the ring, particularly at adjacent positions.

In the case of the iodination of 4-aminonicotinonitrile, computational analysis would likely show that the C5 position is the most favorable site for electrophilic attack by an iodine cation (I⁺). This is due to the strong activating and ortho,para-directing effect of the amino group at C4, which outweighs the deactivating effect of the nitrile group at C3. While direct computational studies on this compound's synthesis are not extensively documented in publicly available literature, analogies can be drawn from studies on similar molecules. For example, the synthesis of related iodo-pyridines often employs reagents like N-iodosuccinimide (NIS), and the observed regioselectivity aligns with predictions from computational models of electrophilic aromatic substitution. ajol.info

Below is a table summarizing the predicted regioselectivity for the iodination of 4-aminonicotinonitrile based on general principles of electrophilic aromatic substitution, supported by computational studies on analogous systems.

| Reactant | Reagent | Predicted Major Product | Rationale |

| 4-Aminonicotinonitrile | I₂ / Oxidizing Agent or NIS | This compound | The amino group at C4 is a strong activating and ortho,para-directing group, making the C5 position the most nucleophilic and sterically accessible for iodination. |

Stereoselectivity in reactions involving this compound would become a significant factor if a chiral center is introduced, for example, through reactions at the amino group or by using chiral reagents. Computational modeling could then be employed to predict the most stable transition states leading to the preferred stereoisomer.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the solid-state structure and properties of molecular crystals. For this compound, halogen bonding and other intermolecular forces are key to understanding its supramolecular assembly.

Halogen Bonding in the Context of Iodinated Nicotinonitriles

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). researchgate.netnih.gov Iodine, being a large and polarizable halogen, is an excellent halogen bond donor. nih.gov The iodine atom in this compound, being attached to an electron-withdrawing pyridine ring, possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. This σ-hole can interact favorably with electron-rich atoms like nitrogen or oxygen. nih.gov

In the context of iodinated nicotinonitriles, the nitrogen atom of the pyridine ring and the nitrile group are potential halogen bond acceptors. Computational studies on similar iodinated heterocyclic compounds have demonstrated the importance of C–I···N and C–I···O halogen bonds in dictating the crystal packing. nih.govrsc.org The strength and directionality of these interactions make them a powerful tool in crystal engineering for the design of materials with specific properties. nih.govrsc.org

The table below summarizes the characteristics of potential halogen bonds in the solid state of this compound, based on studies of related structures.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Significance in Crystal Packing |

| C5-I | N (pyridine) of another molecule | C–I···N | Strong, directional interaction leading to the formation of chains or networks. |

| C5-I | N (nitrile) of another molecule | C–I···N | Contributes to the overall stability of the crystal lattice. |

| C5-I | Amino group of another molecule | C–I···N | Possible, but generally weaker than interactions with sp or sp² hybridized nitrogen atoms. |

Intermolecular Interactions for Supramolecular Assembly

Beyond halogen bonding, the supramolecular assembly of this compound is governed by a network of other non-covalent interactions. These include hydrogen bonds, π–π stacking, and van der Waals forces. The interplay of these interactions determines the final three-dimensional architecture of the crystal.

The amino group in this compound is a potent hydrogen bond donor, capable of forming N–H···N or N–H···O hydrogen bonds. The nitrogen atoms of the pyridine ring and the nitrile group are potential hydrogen bond acceptors. These hydrogen bonds can lead to the formation of dimers, ribbons, or sheets within the crystal structure.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a detailed picture of the forces driving the self-assembly process. nih.gov Studies on related amino- and iodo-substituted aromatic compounds have shown that the combination of halogen bonding and hydrogen bonding can lead to robust and predictable supramolecular synthons, which are reliable building blocks for crystal engineering. rsc.org

The following table outlines the key intermolecular interactions that are expected to drive the supramolecular assembly of this compound.

| Interaction Type | Donor | Acceptor | Expected Role in Supramolecular Assembly |

| Halogen Bonding | C5-I | N (pyridine/nitrile) | Formation of primary structural motifs like chains or layers. |

| Hydrogen Bonding | N-H (amino) | N (pyridine/nitrile) | Reinforcement of the supramolecular structure through the formation of dimers or extended networks. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Contribution to the overall crystal packing and stability. |

Advanced Applications in Supramolecular Chemistry and Materials Science

Design of Supramolecular Architectures through Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. frontiersin.orgmdpi.com This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry, comparable in strength and utility to the more traditional hydrogen bond. rsc.orgresearchgate.net The iodine atom in 4-Amino-5-iodonicotinonitrile is an effective halogen bond donor, capable of forming robust and specific interactions that can guide the self-assembly of molecules into predictable, higher-order structures. rsc.org

The design of supramolecular architectures using molecules like this compound relies on the interplay and competition between different non-covalent forces. The molecule possesses multiple sites capable of participating in these interactions.

Table 1: Potential Non-Covalent Interaction Sites in this compound

| Functional Group | Potential Role | Type of Interaction |

|---|---|---|

| Iodine (-I) | Donor (σ-hole) | Halogen Bond |

| Amino Group (-NH₂) | Donor | Hydrogen Bond |

| Pyridine (B92270) Nitrogen | Acceptor | Hydrogen Bond, Halogen Bond |

Research on analogous halogenated compounds demonstrates the efficacy of this approach. For instance, studies involving co-crystallization of iodo-substituted tetrafluorobenzoic acids and phenols with various nitrogen-containing bases (like pyrazines or bipyridines) show the formation of well-defined one-dimensional chains and polymers. rsc.org In these systems, halogen bonds (I⋯N) and hydrogen bonds (O–H⋯N or N–H⋯N) work in concert to direct the final supramolecular structure. rsc.org It is anticipated that this compound would exhibit similar behavior, forming predictable patterns, such as chains or sheets, governed by a hierarchy of N–H⋯N hydrogen bonds and C–I⋯N halogen bonds. The ability to predict and control these interactions is fundamental to designing crystalline materials with desired topologies and properties. mdpi.comrsc.org

Functional Materials Development Leveraging Halogenated Nicotinonitrile Scaffolds

The unique electronic and structural characteristics of halogenated nicotinonitriles make them valuable scaffolds for the development of novel functional materials. The combination of an electron-donating amino group and electron-withdrawing nitrile and iodo groups on the pyridine ring creates a "push-pull" system, which is a common motif in materials with interesting optical and electronic properties.

The optical and electronic properties of nicotinonitrile-based molecules are highly tunable through chemical modification. researchgate.net The introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's absorption and emission characteristics. nih.gov

Table 2: Representative Photophysical Properties of Functionalized Heterocyclic Chromophores

| Chromophore Type | Key Substituents | Absorption λmax | Emission λmax | Noteworthy Property | Source |

|---|---|---|---|---|---|

| Isoxazole-based | Dimethylamino (donor), Cyano (acceptor) | ~430 nm | 554 nm | Strong bathochromic (red) shift due to push-pull effect. | frontiersin.org |

| Nicotinonitrile-diene | Varies | 294-382 nm | ~420 nm | Properties tunable by modifying aryl substituents. | researchgate.net |

Given its structure, this compound is expected to function as a chromophore. Its properties could be finely tuned, making it a candidate for applications in fields such as organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net

In materials chemistry, a "building block" is a relatively small molecule with specific reactive functional groups that can be used to construct larger, more complex molecules and polymers in a controlled manner. rsc.org this compound is an exemplary building block due to its multiple, distinct reactive sites.

The key functional groups allow for a variety of subsequent chemical transformations:

The Iodo Group: Can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) to form new carbon-carbon or carbon-heteroatom bonds. This is a primary method for assembling larger π-conjugated systems used in electronic materials.

The Amino Group: Can be acylated, alkylated, or diazotized, allowing for the attachment of other molecular units or for its conversion into other functional groups.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further pathways for derivatization.

This multifunctionality allows chemists to use this compound as a versatile precursor for a wide range of more complex target molecules. biosynth.com For instance, it could be used to synthesize ligands for metal-organic frameworks (MOFs), monomers for conductive polymers, or key intermediates in the synthesis of specialized dyes and pigments. ambeed.com The "build-couple-pair" strategy in organic synthesis, which relies on such versatile building blocks, is essential for creating the advanced materials that underpin modern technology.

Concluding Remarks and Future Research Perspectives

Remaining Challenges in Synthesis and Functionalization of Iodinated Nicotinonitriles

The synthesis of specifically substituted nicotinonitriles, including the 4-amino-5-iodo derivative, presents ongoing challenges that command the attention of the chemical community. A primary difficulty lies in achieving regioselectivity during the halogenation of the pyridine (B92270) ring. rsc.orgresearchgate.netnih.gov The electronic properties of the amino and cyano groups on the nicotinonitrile scaffold direct incoming electrophiles, but controlling the precise position of iodination, especially in the presence of other directing groups, can be complex and often leads to mixtures of isomers. rsc.orgresearchgate.net

Key synthetic challenges include:

Regiocontrol in Electrophilic Iodination: The direct iodination of aminopyridines can be difficult to control. rsc.org For instance, the synthesis of related iodo-pyridones often requires careful selection of iodinating agents like N-iodosuccinimide (NIS) and precise reaction conditions to favor one regioisomer over another. researchgate.netjelsciences.com Over-iodination is a common side reaction that necessitates strict stoichiometric control of the iodine source.

Functional Group Tolerance: While modern cross-coupling reactions (e.g., Suzuki, Sonogashira) are powerful tools for functionalizing the iodinated position, the tolerance of the amino and nitrile groups to various reaction conditions remains a consideration. Harsh reagents or temperatures may lead to undesired side reactions involving these functional groups.

Greener Synthetic Routes: Many established protocols for pyridine halogenation and functionalization rely on heavy metal catalysts and chlorinated solvents. rsc.orgchemrxiv.org A significant future challenge is the development of more environmentally benign synthetic methods, potentially utilizing mechanochemistry or biocatalysis, to reduce waste and avoid toxic materials. rsc.orgrsc.org

The functionalization of the resulting 4-amino-5-iodonicotinonitrile scaffold also presents hurdles. The differential reactivity of the C-I bond compared to other potential reaction sites on the molecule allows for selective cross-coupling, but optimizing catalysts and conditions to achieve high yields without affecting the other functional groups is a persistent area of research.

Emerging Avenues in Computational Chemistry for this compound Research

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of halogenated nicotinonitriles. tandfonline.combenthamdirect.com These in silico methods offer profound insights into molecular structure, reactivity, and intermolecular interactions, guiding experimental efforts and accelerating discovery.

Future computational research on this compound is poised to explore several key areas:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of synthetic reactions, helping to rationalize observed regioselectivity in iodination and predict the most favorable pathways. This can guide the optimization of reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR), which aids in the characterization and structural confirmation of newly synthesized derivatives. tandfonline.com

Analysis of Non-covalent Interactions: The iodine atom in this compound is a potent halogen bond donor. Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength and nature of these halogen bonds (I···N, I···O), as well as hydrogen bonds involving the amino group. researchgate.net This is crucial for designing supramolecular structures.

Virtual Screening and Drug Design: Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as protein kinases. benthamdirect.comresearchgate.net This accelerates the process of identifying promising lead compounds for medicinal chemistry applications.

The synergy between computational predictions and experimental validation will undoubtedly be a hallmark of future research in this field, enabling a more rational design of molecules with desired properties. researchgate.net

Potential for Novel Supramolecular and Material Applications

The unique structural features of this compound—a planar aromatic core, a nitrile group (a hydrogen bond acceptor), an amino group (a hydrogen bond donor), and an iodine atom (a halogen bond donor)—make it an exceptionally promising building block for crystal engineering and materials science. researchgate.net

Future applications in this domain could include:

Halogen-Bonded Co-crystals: The directional and specific nature of halogen bonding can be exploited to assemble this compound with other molecules to form co-crystals with tailored architectures and properties. dntb.gov.uaacs.org These materials could find use in electronics, nonlinear optics, or as novel pharmaceutical formulations.

Metal-Organic Frameworks (MOFs): The nitrile and amino groups can act as ligands, coordinating with metal ions to form porous MOFs. nih.gov The iodine atom could then serve as a post-synthetically modifiable handle or participate in guest recognition within the pores.

Luminescent Materials: Pyridine and nicotinonitrile derivatives are known to be part of fluorescent molecules. researchgate.net By incorporating this compound into larger conjugated systems, it may be possible to develop new dyes and sensors, where fluorescence could be modulated by interactions at the halogen-bonding site.

Liquid Crystals: The rod-like shape of certain nicotinonitrile derivatives suggests potential applications in liquid crystal technology. Fine-tuning intermolecular interactions through halogen and hydrogen bonding could be a strategy to control the mesophase behavior of these materials.

The table below illustrates the key intermolecular interactions that can be exploited for supramolecular assembly.

| Interaction Type | Donor Group | Acceptor Group | Potential Application |

| Halogen Bond | C—I | N, O, S, π-systems | Crystal Engineering, Anion Recognition |

| Hydrogen Bond | N—H (amino) | N (nitrile), O, N | Supramolecular Polymers, Co-crystals |

| π–π Stacking | Pyridine Ring | Aromatic Rings | Organic Electronics, Charge Transport |

Interdisciplinary Research Directions in Halogenated Nicotinonitrile Chemistry

The future of research on this compound and its analogs lies in fostering collaborations across traditional scientific disciplines. The inherent functionality of this class of compounds makes them relevant to a wide array of scientific pursuits.

Promising interdisciplinary directions include:

Medicinal Chemistry and Chemical Biology: Nicotinonitrile is a recognized scaffold in medicinal chemistry, forming the core of several approved drugs. ekb.eg The 4-amino-5-iodo-substituted variant is a prime candidate for development as a kinase inhibitor, where the iodine can form crucial halogen bonds in the ATP-binding pocket of enzymes. researchgate.net Future work will involve synthesizing libraries of derivatives and screening them against various therapeutic targets. mdpi.com

Catalysis: Pyridine-based structures are common ligands in transition metal catalysis. nih.gov The this compound scaffold could be used to design novel ligands where the electronic properties are tuned by the substituents, or where the iodine atom itself can be exchanged in catalytic cycles. Nitrile groups have also been shown to act as ligands or have a non-innocent role in catalysis. chemrxiv.orgrsc.org

Agrochemicals: Many successful herbicides and pesticides are based on N-heterocyclic compounds. nih.gov The biological activity of halogenated nicotinonitriles could be explored for applications in crop protection, requiring collaboration between synthetic chemists and agricultural scientists.

Materials Science and Engineering: As discussed previously, the self-assembly properties of these molecules are of great interest. Joint efforts between chemists, physicists, and materials engineers will be essential to fabricate and characterize new functional materials, such as sensors and organic electronic devices.

Q & A

Q. What methodologies address reproducibility challenges in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.